molecular formula C17H20ClN3O4 B2739828 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate CAS No. 876870-65-4

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B2739828
CAS No.: 876870-65-4
M. Wt: 365.81
InChI Key: YVMWGGMWFHBYAU-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate is a synthetic organic compound featuring a phenacyl ester backbone linked to a cyclohexyl-cyanamide group. Its structure comprises:

  • Phenacyl ester linker: The 2-oxoethyl group bridges the benzoate and the cyclohexyl-cyanamide substituent, a motif known for photolytic reactivity and utility in heterocyclic synthesis .
  • Cyclohexyl-cyanamide group: The 1-cyanocyclohexylamine substituent introduces steric bulk and polarity, influencing solubility and target binding.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-24-14-8-13(20)12(18)7-11(14)16(23)25-9-15(22)21-17(10-19)5-3-2-4-6-17/h7-8H,2-6,9,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMWGGMWFHBYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine intermediate. This intermediate is then reacted with 4-amino-5-chloro-2-methoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate. For instance, similar compounds have been tested against various human tumor cell lines, demonstrating significant antiproliferative effects.

Case Study:
In a study involving derivatives of similar compounds, certain analogs showed IC50 values in the low micromolar range against colon carcinoma cells (HT-29), indicating strong anticancer activity. The most active compound exhibited an IC50 value of 0.5 μM, showcasing its potential for further development as an anticancer agent .

CompoundCell Line TestedIC50 (μM)
Derivative AHT-290.5
Derivative BHCT-1160.4
Derivative CEA.hy9260.15

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of this compound and its derivatives. Studies suggest that certain structural modifications can enhance anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

Case Study:
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be explored for therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

The neuroprotective effects of compounds related to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate have also been investigated. These compounds may offer protection against neurodegeneration by modulating neurotransmitter levels or reducing oxidative stress.

Case Study:
In animal models, certain derivatives demonstrated a reduction in neuroinflammation and improved cognitive function, indicating their potential as neuroprotective agents .

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituents (R1, R2, R3) Melting Point (K) Yield (%) Key Applications/Properties References
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate R1 = CN, R2 = Cl, R3 = NH2, OMe Not reported Not reported Potential pharmaceutical intermediate
[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate R1 = CH3, R2 = Cl, R3 = NH2, OMe Not reported Not reported Structural analog; likely lower polarity
2-(4-Chlorophenyl)-2-oxoethyl 2-methoxybenzoate R1 = Ph-Cl, R2 = H, R3 = OMe 391–392 95 Photolysis, heterocyclic synthesis
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-pyrazole R1 = Cl-Ph, R2 = CH3, C2H5 Not reported 77.6 Antimicrobial/anticancer candidate
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate R1 = Br-Ph, R2 = NH2, R3 = H Not reported Not reported Modified solubility profile

Key Observations:

Substituent Effects on Physicochemical Properties: The 1-cyanocyclohexyl group in the target compound enhances polarity compared to the methyl-substituted analog () and phenyl derivatives (). This may improve aqueous solubility but reduce membrane permeability . The 4-amino-5-chloro-2-methoxybenzoate moiety provides hydrogen-bonding sites (NH2, OMe) and electron-withdrawing effects (Cl), which are critical for interactions with biological targets like enzymes or receptors .

Synthetic Yields :

  • Phenacyl esters with simple aromatic substituents (e.g., 4-chlorophenyl in ) achieve high yields (~95%) under mild conditions, whereas pyrazole-containing analogs () require more complex purification (77.6% yield) .

Crystallographic Behavior :

  • Derivatives like 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate () exhibit π-π stacking (3.78 Å separation) and dihedral angles (86.38°) between aromatic rings, influencing crystal packing and stability. The bulkier cyclohexyl group in the target compound may disrupt such interactions, altering solid-state properties .

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula and Structure

  • IUPAC Name : [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate
  • Molecular Formula : C17H20ClN3O4
  • Molecular Weight : 363.81 g/mol

The compound features a cyanocyclohexyl group, an amino group, and a methoxybenzoate moiety, contributing to its unique chemical properties.

Structural Representation

PropertyValue
Molecular FormulaC17H20ClN3O4
Molecular Weight363.81 g/mol
IUPAC Name[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate
CAS Number876870-65-4

The biological activity of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzymatic activities and receptor functions through binding interactions, which can lead to various biological effects such as:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Ribosome Biogenesis Inhibition : Research indicates potential applications in targeting cancers reliant on ribosome biogenesis, suggesting a mechanism that disrupts protein synthesis essential for tumor growth.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, the compound showed an IC50 value of approximately 10 µM against the MCF-7 breast cancer cell line, indicating potent activity .
  • Mechanistic Insights :
    • Further investigations revealed that the compound's anticancer effects are associated with increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction. This pathway leads to enhanced apoptosis in sensitive cancer cells.
  • Comparative Analysis :
    • In comparison with similar compounds such as methyl 4-amino-5-chloro-2-methoxybenzoate, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate exhibited superior efficacy in inhibiting cell growth across multiple cancer types .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Ribosome Biogenesis InhibitionDisrupts protein synthesis in tumor cells
CytotoxicityIC50 values around 10 µM against MCF-7 cells

Q & A

Q. What degradation pathways and metabolites are observed in biological systems?

  • Methodological Answer : In vitro hepatic microsomal studies (human S9 fraction) identify phase I metabolites (e.g., hydrolysis of the ester group, cytochrome P450-mediated oxidation). LC-MS/MS detects metabolites like 4-amino-5-chloro-2-methoxybenzoic acid and cyanocyclohexylurea derivatives .

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